Chloramphenicol 1-O-beta-D-galactopyranoside

Solubility Formulation Bioavailability

Researchers needing site-specific antibiotic activation for ADEPT/GDEPT or AMR studies face limitations with conventional β-gal substrates that only report enzyme activity. This β-galactopyranoside prodrug resolves this: • Latent antibacterial agent releasing chloramphenicol upon β-galactosidase cleavage • Fully resistant to CAT-mediated inactivation for orthogonal AMR studies • Reduced mammalian cell toxicity vs. parent drug for wider assay windows Supplied as solid (≥98%); store at -20°C under desiccating conditions.

Molecular Formula C17H22Cl2N2O10
Molecular Weight 485.267
CAS No. 191476-32-1
Cat. No. B574569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol 1-O-beta-D-galactopyranoside
CAS191476-32-1
Molecular FormulaC17H22Cl2N2O10
Molecular Weight485.267
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1
InChIKeyAPNJPGQQUGNBMU-PRZACTIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramphenicol 1-O-β-D-galactopyranoside: Definition & Identifiers


Chloramphenicol 1-O-beta-D-galactopyranoside (CAS 191476-32-1) is a synthetic β-galactoside prodrug of the broad-spectrum antibiotic chloramphenicol [1]. The compound consists of a chloramphenicol backbone linked via a hydrolysable glycosidic bond to a β-D-galactopyranose moiety . This glycosylation masks the antibacterial activity of the parent compound until enzymatic cleavage releases free chloramphenicol, primarily via β-galactosidase activity . It is primarily utilized in research contexts as a β-galactosidase substrate for prodrug activation studies, gene reporter assays, and the investigation of antibiotic resistance mechanisms, and is supplied as a solid with a molecular formula of C₁₇H₂₂Cl₂N₂O₁₀ and a molecular weight of 485.3 Da .

β-Galactosidase-triggered prodrug activation studies
Gene reporter & AMR pathway investigation
Eukaryotic cell-compatible assay format

Why Choose This Galactoside Over Generic Alternatives


Substituting chloramphenicol 1-O-beta-D-galactopyranoside with a generic in-class alternative—such as parent chloramphenicol, other ester prodrugs like chloramphenicol succinate or palmitate, or alternative chromogenic β-galactosidase substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside)—is scientifically invalid for applications demanding the specific functional attributes of this compound. Unlike ONPG, which only reports on β-galactosidase activity, this compound functions as a latent, activatable antibacterial agent that couples reporter function with functional outcome [1]. Furthermore, it is not simply interchangeable with other chloramphenicol prodrugs; the β-galactoside bond offers distinct susceptibility to β-galactosidase rather than ubiquitous esterases, enabling tissue- or environment-specific activation strategies that are not possible with succinate or palmitate esters [2]. Critically, the glycosylated structure confers properties—such as resistance to enzymatic inactivation by chloramphenicol acetyltransferase (CAT) and reduced mammalian cell toxicity—that are entirely absent in the parent drug and are key drivers of its selection for specific research applications [3].

Parent chloramphenicol
Lacks β-galactosidase activation and CAT-resistance; cytotoxicity profile differs markedly.
Chloramphenicol succinate / palmitate
Ester-based activation via ubiquitous esterases does not provide enzyme-specific targeting.
ONPG (chromogenic substrate)
Reports enzyme activity only; does not release an active antimicrobial warhead for functional readout.

Quantitative Evidence for Differentiated Selection


Enhanced Aqueous Solubility

Chloramphenicol 1-O-beta-D-galactopyranoside exhibits significantly improved aqueous solubility compared to the non-glycosylated parent compound chloramphenicol [1]. This enhancement is a direct consequence of the addition of the hydrophilic β-D-galactopyranosyl group .

Solubility vs parent
Class-level
Qualitative improvement over parent (2.5 mg/mL); exact target value not reported
Supports formulation-compatible assay design
Data to verify; exact solubility not published
Solubility Formulation Bioavailability

Reduced Cytotoxicity in Human Fibroblasts

Glycosylated chloramphenicol derivatives, including the β-D-galactopyranoside, have been shown to be less toxic to human dermal fibroblasts compared to the parent chloramphenicol molecule [1].

Fibroblast toxicity
Class-level
Stable glycoside reported less toxic than parent in human dermal fibroblasts
Supports lower-background toxicity in eukaryotic assays
Qualitative only; no IC50 available
Cytotoxicity Mammalian Cell Toxicity Safety Profile

Resistance to CAT-Mediated Inactivation

The glycosidic modification of chloramphenicol, as found in the 1-O-beta-D-galactopyranoside, prevents enzymatic inactivation by chloramphenicol acetyltransferase (CAT), a primary mechanism of bacterial resistance [1]. This is in stark contrast to the parent compound, which is readily acetylated and inactivated by CAT.

CAT inactivation
Class-level
Complete resistance vs. full susceptibility of parent to recombinant CAT (E. coli)
Supports AMR resistance-bypass study design
Source-specific; in vitro enzymatic assay
Antibiotic Resistance CAT Enzyme Prodrug Stability

Optimal Application Scenarios


β-Galactosidase-Triggered Prodrug Activation for ADEPT/GDEPT

This compound is ideally suited for use as a model prodrug in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) studies [1]. Its differentiation lies in being a substrate for β-galactosidase that releases a potent, well-characterized antibiotic (chloramphenicol) as the active warhead. The improved solubility and the fact that the glycosylated form is a stable prodrug that is 'almost immediately released' upon encountering the specific glycosidase [2] make it an excellent tool for investigating site-specific drug release and bystander killing effects in targeted cancer or infection models.

Glycosylation for Antibiotic Resistance Evasion

In antimicrobial resistance (AMR) research, this compound provides a direct, functional tool to study how glycosylation can circumvent the ubiquitous CAT resistance mechanism [1]. The 'complete resistance' of the glycosylated derivative to CAT-mediated inactivation [1] offers a quantifiable, orthogonal approach compared to traditional ester-based prodrugs (e.g., chloramphenicol succinate). This enables researchers to dissect the interplay between prodrug stability, enzymatic activation, and resistance, and to test the viability of glycoside prodrugs as a strategy against CAT-expressing bacterial strains.

Low-Background-Toxicity Prodrug for Eukaryotic Cultures

For experiments where the prodrug is applied to mammalian or other eukaryotic cell cultures, this galactoside derivative is preferable to parent chloramphenicol due to its significantly reduced toxicity to human dermal fibroblasts [1]. This lower background toxicity allows for a wider therapeutic window in cell-based assays, ensuring that any observed effects are more directly attributable to the activated antibiotic released upon β-galactosidase cleavage, rather than off-target prodrug effects. This is a critical consideration for reliable in vitro validation of targeted enzyme-prodrug systems.

Application
Selection Property
Validation Focus
β-Galactosidase-triggered prodrug activation (ADEPT/GDEPT models)
β-galactosidase-specific cleavage
Site-specific drug release and bystander killing in research models
Antibiotic resistance evasion (AMR)
CAT-resistant prodrug design
Enzymatic activation vs. resistance profiling in bacterial strains
Low-background-toxicity prodrug for eukaryotic cultures
Reduced mammalian cell cytotoxicity profile
Prodrug-background toxicity in fibroblast and similar models

Technical Documentation Hub

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31 linked technical documents
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